Thieno[2,3-d][1,3]dithiole-2-thione

Catalog No.
S3344252
CAS No.
67188-88-9
M.F
C5H2S4
M. Wt
190.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[2,3-d][1,3]dithiole-2-thione

CAS Number

67188-88-9

Product Name

Thieno[2,3-d][1,3]dithiole-2-thione

IUPAC Name

thieno[2,3-d][1,3]dithiole-2-thione

Molecular Formula

C5H2S4

Molecular Weight

190.3 g/mol

InChI

InChI=1S/C5H2S4/c6-5-8-3-1-2-7-4(3)9-5/h1-2H

InChI Key

JSQDAIJLARMFIR-UHFFFAOYSA-N

SMILES

C1=CSC2=C1SC(=S)S2

Canonical SMILES

C1=CSC2=C1SC(=S)S2

Thieno[2,3-d][1,3]dithiole-2-thione is a heterocyclic compound characterized by a fused ring system containing sulfur and carbon atoms. Its molecular formula is C5_5H2_2S4_4, and it features a thieno ring fused to a dithiole structure. This compound is notable for its unique electronic properties, which stem from the presence of multiple sulfur atoms that can participate in redox reactions. Thieno[2,3-d][1,3]dithiole-2-thione is often used as an intermediate in the synthesis of more complex organic materials, particularly those related to organic electronics and conductive polymers.

Synthesis:

Chemical Properties:

TTD belongs to a class of compounds known as dithiole-thiones, characterized by the presence of a C=S=C grouping within the molecule. This unique structure grants TTD interesting chemical properties, including:

  • Redox activity: TTD can undergo reversible oxidation and reduction processes, making it potentially valuable in applications involving electron transfer.
  • Nucleophilic character: The sulfur atoms in TTD possess nucleophilic character, meaning they can donate electrons to form bonds with other atoms.

Potential Applications:

The research on TTD is still in its early stages, but its unique properties have attracted interest for various potential applications, including:

  • Organic synthesis: TTD could serve as a building block for the synthesis of more complex molecules with desired properties [].
  • Material science: TTD's redox activity and potential for functionalization make it a candidate for the development of novel materials with specific electronic or optical properties.
That enhance its utility in organic synthesis:

  • Reactions with Carbon Disulfide: It can be synthesized from thieno[2,3-d]-1,2,3-thiadiazoles through a reaction with carbon disulfide under high-pressure conditions using a Matryoshka-type autoclave. This reaction facilitates the formation of thieno[2,3-d][1,3]dithiole-2-thione and other derivatives .
  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the dithiole moiety. This property allows for further functionalization of the compound to create derivatives with varied chemical properties.
  • Formation of Dithiolium Salts: Thieno[2,3-d][1,3]dithiole-2-thione can react with various electrophiles to form dithiolium salts, which are important intermediates in organic synthesis .

Research indicates that thieno[2,3-d][1,3]dithiole-2-thione exhibits biological activities that may be beneficial in medicinal chemistry. Some studies have shown that derivatives of this compound possess antifungal properties and may act as potential agents against various fungal strains. The presence of sulfur atoms in its structure is thought to contribute to its bioactivity by interacting with biological macromolecules such as proteins and nucleic acids .

Several methods have been developed for synthesizing thieno[2,3-d][1,3]dithiole-2-thione:

  • High-Pressure Synthesis: One prominent method involves the high-pressure reaction of thieno[2,3-d]-1,2,3-thiadiazoles with carbon disulfide in a double compartment autoclave setup. This method allows for efficient conversion under controlled conditions .
  • Thio-Claisen Rearrangement: Another synthetic route includes the thio-Claisen rearrangement of suitable precursors to yield thieno[2,3-d][1,3]dithiole-2-thione as a product. This method emphasizes the versatility of sulfur-containing compounds in organic synthesis .

Thieno[2,3-d][1,3]dithiole-2-thione finds applications across various fields:

  • Organic Electronics: It serves as an important building block in the synthesis of tetrathiafulvalene-type organic metals which are utilized in organic semiconductors and photovoltaic devices.
  • Medicinal Chemistry: Its derivatives are being explored for their potential therapeutic effects against fungal infections and possibly other diseases due to their biological activities.
  • Material Science: The compound's unique electronic properties make it suitable for use in conductive polymers and materials designed for electronic applications.

Studies on thieno[2,3-d][1,3]dithiole-2-thione interactions reveal its ability to form complexes with various metal ions. These interactions can alter its electronic properties and enhance its utility in catalysis and sensing applications. Furthermore, research into its interaction with biological molecules suggests potential pathways for therapeutic applications.

Thieno[2,3-d][1,3]dithiole-2-thione shares structural similarities with several other compounds that also contain dithiole or thiophene rings. Some notable similar compounds include:

  • 1,3-Dithiole-2-thione: A simpler structure that lacks the fused thieno ring but retains similar electronic characteristics.
  • Tetrathiafulvalene (TTF): A well-known compound in organic electronics that has enhanced conductivity due to its extended π-system.
  • Thieno[3,4-d][1,3]dithiole: An isomeric form that exhibits different electronic properties due to variations in ring structure.

Uniqueness

The uniqueness of thieno[2,3-d][1,3]dithiole-2-thione lies in its specific arrangement of sulfur and carbon atoms which contributes to distinct electronic properties not found in other similar compounds. Its ability to act as both an electron donor and acceptor makes it particularly valuable in applications involving charge transfer and conductivity.

XLogP3

3.4

Wikipedia

Thieno[2,3-d][1,3]dithiole-2-thione

Dates

Last modified: 08-19-2023

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